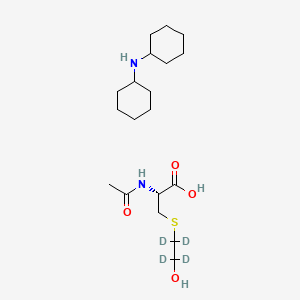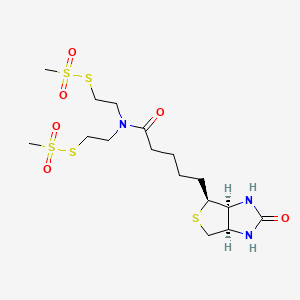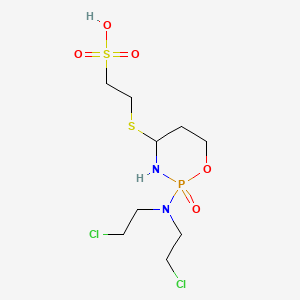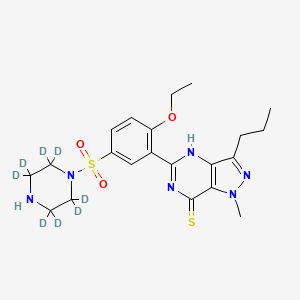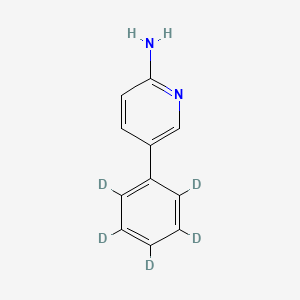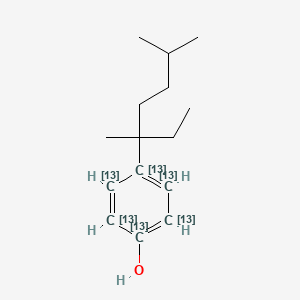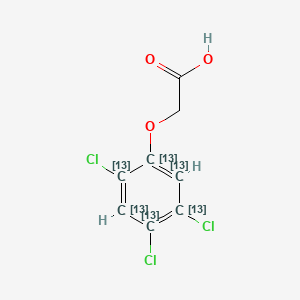
2,4,5-Trichlorophenoxyacetic Acid-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic plant hormone (auxin) that promotes processes such as somatic embryogenesis and selective gene transcription . It is also a herbicide that defoliates broad-leafed plants . 2,4,5-T together with 2,4-D comprises the defoliant Agent Orange .
Synthesis Analysis
2,4,5-T is synthesized by the reaction of 2,4,5-Trichlorophenol and chloroacetic acid . A study also mentioned a method involving the addition of 1,2,4-trichlorobenzene to 90% fuming nitric acid at 40° C .Molecular Structure Analysis
The molecular formula of 2,4,5-Trichlorophenoxyacetic Acid-13C6 is C213C6H5Cl3O3 . The molecular weight is 261.44 .Chemical Reactions Analysis
2,4,5-T is a synthetic plant hormone that promotes processes such as somatic embryogenesis and selective gene transcription . It is also a herbicide that defoliates broad-leafed plants .Physical And Chemical Properties Analysis
2,4,5-Trichlorophenoxyacetic Acid-13C6 is an off-white to yellow crystalline solid . It is odorless and has a density of 1.80 g/cm³ at 20 °C . It is insoluble in water .科学的研究の応用
Biodegradation and Environmental Impact
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) has been extensively studied due to its use as a systemic herbicide for controlling woody and shrubby vegetation. Research has highlighted the compound's significant toxic, mutagenic, and carcinogenic effects on animals and humans, raising concerns over its environmental impact. A study by Korobov et al. (2018) identified a strain of Cellulosimicrobium capable of degrading 2,4,5-T, pointing towards potential microbial solutions for mitigating its environmental presence. This discovery is crucial as it adds to the limited list of microorganisms known to process this compound, offering pathways for bioremediation efforts (Korobov, V. V., Zhurenko, E., Galkin, E. G., Zharikova, N. V., Iasakov, T. R., Starikov, S. N., Sagitova, A. I., & Markusheva, T. V., 2018).
Electrochemical and Photocatalytic Degradation
The electrochemical degradation of 2,4,5-T in aqueous media has been another focus area. Studies have explored the efficiency of various advanced oxidation processes (AOPs) like peroxi-coagulation and photocatalysis. Boye et al. (2003) demonstrated that 2,4,5-T could be effectively degraded in acidic solutions through peroxi-coagulation using an Fe anode and an O2-diffusion cathode. This process involves oxidation by OH radicals produced from Fenton's reaction, showing potential for the treatment of contaminated water (Boye, Birame, Dieng, M. M., & Brillas, E., 2003).
Adsorption and Detection Techniques
The interaction of 2,4,5-T with various materials for adsorption and detection has been explored to understand its behavior in environmental matrices and develop sensitive detection methodologies. Khan and Akhtar (2011) investigated the adsorption thermodynamics of 2,4,5-T on poly-o-toluidine Zr(IV) phosphate, a nano-composite material. This research contributes to understanding how such compounds can be effectively adsorbed from aqueous solutions, which is essential for developing water purification technologies and sensitive membrane electrodes for pesticide detection (Khan, A., & Akhtar, T., 2011).
Oxidative Stress and Biological Interactions
The impact of 2,4,5-T on biological systems, particularly regarding oxidative stress and cellular responses, has been a significant area of research. One study investigated how 2,4,5-T affects apoptosis in PC12 cells, finding that low concentrations of the compound inhibited DNA fragmentation induced by serum deprivation, thereby preventing cell death. This inhibition of apoptosis by 2,4,5-T underscores its potential cytotoxic effects and impacts on cell homeostasis and differentiation, highlighting the need for careful consideration of its biological interactions (Yamanoshita, O., Saito, T., Takahashi, K., Hosokawa, T., Okabe, M., Ito, K., & Kurasaki, M., 2001).
Safety And Hazards
特性
IUPAC Name |
2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2,(H,12,13)/i1+1,2+1,4+1,5+1,6+1,7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYMJHWAQXWPDB-ZRDHQLPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13C](=[13CH][13C](=[13C]1Cl)Cl)Cl)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichlorophenoxyacetic Acid-13C6 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

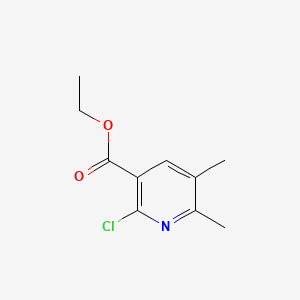

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)
![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)

